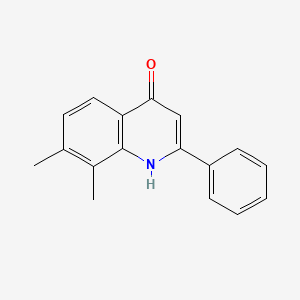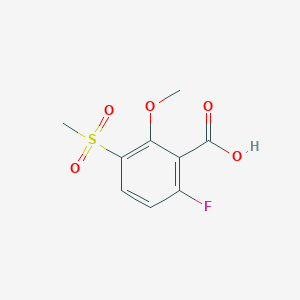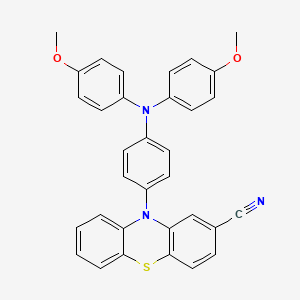![molecular formula C41H57N5O11S B13709833 4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)
4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-N-amido-(PEG4-biotin)-acid is a synthetic compound that combines three distinct chemical moieties: fluorenylmethyloxycarbonyl (Fmoc), polyethylene glycol (PEG), and biotin. This compound is often used in biochemical and pharmaceutical research due to its unique properties, which include the ability to facilitate protein labeling, purification, and detection.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-amido-(PEG4-biotin)-acid typically involves multiple steps:
Fmoc Protection: The Fmoc group is introduced to protect the amine functionality during subsequent reactions.
PEGylation: Polyethylene glycol (PEG) is attached to the protected amine to enhance solubility and biocompatibility.
Biotinylation: Biotin is conjugated to the PEGylated intermediate to enable binding to avidin or streptavidin proteins.
Industrial Production Methods
Industrial production of Fmoc-N-amido-(PEG4-biotin)-acid follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
Fmoc-N-amido-(PEG4-biotin)-acid can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group under basic conditions.
Conjugation: Formation of covalent bonds with target molecules, such as proteins or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Conjugation: Carbodiimide reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are used to activate carboxyl groups for amide bond formation.
Major Products Formed
Deprotected Amine: The primary amine is exposed after Fmoc removal.
Biotinylated Conjugates: Covalent attachment of biotin to target molecules.
科学的研究の応用
Chemistry
Fmoc-N-amido-(PEG4-biotin)-acid is used in solid-phase peptide synthesis (SPPS) to introduce biotin tags into peptides.
Biology
In biological research, this compound is used for labeling and detecting proteins, studying protein-protein interactions, and purifying biotinylated molecules using avidin or streptavidin affinity chromatography.
Medicine
In medical research, Fmoc-N-amido-(PEG4-biotin)-acid is employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry
In industrial applications, this compound is used in the development of diagnostic assays and biosensors.
作用機序
The mechanism of action of Fmoc-N-amido-(PEG4-biotin)-acid involves the specific binding of biotin to avidin or streptavidin proteins. This high-affinity interaction is utilized for various biochemical applications, including protein purification and detection.
類似化合物との比較
Similar Compounds
Fmoc-N-amido-(PEG2-biotin)-acid: Similar structure with a shorter PEG linker.
Fmoc-N-amido-(PEG6-biotin)-acid: Similar structure with a longer PEG linker.
Fmoc-N-amido-(PEG4-biotin)-amide: Similar structure but with an amide instead of an acid group.
Uniqueness
Fmoc-N-amido-(PEG4-biotin)-acid is unique due to its balanced PEG linker length, which provides optimal solubility and biocompatibility while maintaining efficient biotin-avidin interactions.
特性
分子式 |
C41H57N5O11S |
|---|---|
分子量 |
828.0 g/mol |
IUPAC名 |
3-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]propanoic acid |
InChI |
InChI=1S/C41H57N5O11S/c47-36(12-6-5-11-35-39-34(28-58-35)44-40(51)45-39)42-16-20-54-22-24-56-26-25-55-23-21-53-19-14-37(48)46(17-13-38(49)50)18-15-43-41(52)57-27-33-31-9-3-1-7-29(31)30-8-2-4-10-32(30)33/h1-4,7-10,33-35,39H,5-6,11-28H2,(H,42,47)(H,43,52)(H,49,50)(H2,44,45,51)/t34-,35-,39-/m0/s1 |
InChIキー |
GQQUPWNDCRMQNX-FOHSLPDOSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)N(CCC(=O)O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)N(CCC(=O)O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride](/img/structure/B13709848.png)


